molecular formula C15H11BrClFO B1532466 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one CAS No. 898761-84-7

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Cat. No. B1532466
CAS RN: 898761-84-7
M. Wt: 341.6 g/mol
InChI Key: YKWCNSWCDNNGJV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one, or 4-BFCP, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of a phenylpropane, with a phenyl ring substituted with a bromine atom and a chloro-fluoro group. 4-BFCP has been used in a variety of experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The compound 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one and related derivatives have been the subject of scientific research mainly in the fields of synthetic organic chemistry and material science. One study focuses on the synthesis and structural characterization of a similar compound, 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One, using spectroscopic techniques and Density Functional Theory (DFT). The research highlights the compound's decomposition and melting point, alongside its electronic properties, including HOMO-LUMO analysis through DFT, indicating potential applications in material science due to its electronic structure (Bhumannavar, 2021).

Optical and Electronic Properties

Another research avenue explores the molecular structure, vibrational spectroscopy, and nonlinear optical properties of derivatives similar to 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one. For instance, the study on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one discusses its synthesis, crystal structure confirmation via X-ray diffraction, and detailed analysis of its FT-IR spectrum. The research delves into the compound's electronic structure, including NBO analysis and HOMO-LUMO transition, highlighting its significant potential in nonlinear optical applications due to its high first hyperpolarizability compared to standard materials like urea (Najiya et al., 2014).

Antimicrobial and Antifungal Applications

Research into the bioactive potential of halogenated phenyl derivatives has shown promising results. For instance, compounds with similar structural features have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus spp., and resistant yeast isolates such as Candida glabrata. The study highlights the 4-bromophenyl derivative's effectiveness against a majority of tested species, suggesting the potential for further exploration of such compounds in antimicrobial and antifungal therapies (Buchta et al., 2004).

Molecular Logic Systems

In the realm of molecular electronics, derivatives of 3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one have been investigated for their application in molecular logic systems. A novel fluorophore was synthesized, demonstrating pH-controlled molecular switching and high selectivity fluorescence quenching by Hg2+ ions. These properties enable the compound to function as a multi-mode molecular logic system, with potential applications in environmental sensing and diagnostic tools (Zhang et al., 2008).

properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWCNSWCDNNGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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